2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide is a chemical compound with the molecular formula C14H6F5N3O It is characterized by the presence of five fluorine atoms attached to a benzamide ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide typically involves the following steps:
Preparation of 2,3,4,5,6-pentafluorobenzoyl chloride: This intermediate is synthesized by reacting pentafluorobenzene with thionyl chloride in the presence of a catalyst.
Formation of 2,3,4,5,6-pentafluorobenzamide: The benzoyl chloride is then reacted with ammonia to form the corresponding benzamide.
Coupling with indazole: The final step involves coupling the pentafluorobenzamide with 1H-indazole-5-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzyme active sites, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules. This results in the modulation of various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluorobenzamide: Lacks the indazole moiety, making it less versatile in biological applications.
N-(1H-indazol-5-yl)benzamide: Does not have the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide is unique due to the combination of the highly electronegative fluorine atoms and the biologically active indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F5N3O/c15-9-8(10(16)12(18)13(19)11(9)17)14(23)21-6-1-2-7-5(3-6)4-20-22-7/h1-4H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZXTMSHPWACJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.